molecular formula C12H13ClO2 B2956196 1-(2-Chlorophenyl)cyclopentanecarboxylic acid CAS No. 143328-20-5

1-(2-Chlorophenyl)cyclopentanecarboxylic acid

Cat. No.: B2956196
CAS No.: 143328-20-5
M. Wt: 224.68
InChI Key: IDXLMFIWSAQQEK-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)cyclopentanecarboxylic acid (CAS 143328-20-5) is a cyclopentane-based carboxylic acid derivative with a molecular weight of 224.68 g/mol and the molecular formula C₁₂H₁₃ClO₂ . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. Its structure, featuring a carboxylic acid group and a chlorinated aromatic ring, makes it a versatile precursor for synthesizing more complex molecules, such as carboxamide derivatives that have been studied for their potential to modulate ion channels like TrpA1, a target relevant in pain and pruritus research . The compound is also referenced in synthetic routes for high-purity ketone bodies, highlighting its utility in complex organic synthesis . Researchers can employ it in various chemical transformations, including oxidation to esters or amides, and nucleophilic substitution reactions on the chlorophenyl group . Available with a purity of ≥97%, this product is intended for research applications and laboratory use only . It is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

1-(2-chlorophenyl)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c13-10-6-2-1-5-9(10)12(11(14)15)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXLMFIWSAQQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)cyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with cyclopentanone in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Esters, amides, and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

The search results provide information related to the preparation and applications of compounds similar to "1-(2-Chlorophenyl)cyclopentanecarboxylic acid," specifically focusing on esketamine hydrochloride ketone body synthesis and carboxamide derivatives. While a direct, detailed article solely focusing on the applications of "this compound" is not available, related compounds and their applications can be inferred from the provided data.

Preparation of Esketamine Hydrochloride Ketone Body

The preparation method of a high-purity esketamine hydrochloride ketone body is described . The method includes performing a Grignard reaction or metallization reaction under an inert gas shield like nitrogen or argon . Esketamine hydrochloride ketone bodies are obtained through distillation after the Grignard reaction is complete .

Steps in the preparation:

  • Acyl Chlorination: Cyclopentanecarboxylic acid undergoes acyl chlorination with an acyl chlorination reagent in an aprotic solvent system. After the reaction, the mixture is transferred and concentrated to remove excess acyl chlorination reagent, yielding cyclopentanecarboxylic acid chloride .
  • Metalation Reaction: Under the protection of inert gas (nitrogen or argon), o-chloro bromobenzene undergoes a metalation reaction with a Grignard reagent in an ether organic solvent, resulting in a compound solution for later use .
  • Grignard Reaction: Under inert gas protection, cyclopentacarbochloride is added to the compound solution. After the reaction, diluted hydrochloric acid is added for quenching. The organic phase is separated and retained, then washed with a sodium chloride aqueous solution. The solvent is removed by concentration, and the product is distilled to obtain the esketamine hydrochloride body .

Example:
In one example, a reaction liquid is cooled to -10-0°C, and cyclopentanecarbonyl chloride is added dropwise. The temperature is maintained at -10-0°C for 2 hours. Post-treatment involves adding dilute hydrochloric acid, removing the lower layer, washing the upper organic layer with sodium chloride aqueous solution, then with sodium hydroxide, and saturated sodium chloride. The mixture is concentrated under reduced pressure, and distillation yields o-chlorophenyl cyclopentylketone with a yield of 76.3% and a purity of 98.0% .

Carboxamide Derivatives and TrpA1 Ion Channel Modulation

Carboxamide derivatives, including 1-(4-chlorophenyl)cyclopentanecarboxylic acid, modulate the activity of the TrpA1 ion channel and are potentially useful in treating conditions like pain and pruritus . TrpA1, a member of the Transient Receptor Potential (Trp) family, is activated by noxious cold, exogenous chemical compounds, endogenous inflammatory mediators, and mechanical stress .

Metal-Free Synthetic Routes to Isoxazoles

Mechanism of Action

The mechanism by which 1-(2-Chlorophenyl)cyclopentanecarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to various physiological effects.

Comparison with Similar Compounds

Positional Isomers: Chlorophenyl Substitution

  • 1-(4-Chlorophenyl)cyclopentanecarboxylic acid (CAS 50921-39-6): Shares the same molecular formula (C₁₂H₁₃ClO₂) but differs in the chloro substituent position (4- vs. 2-chlorophenyl). Substituent positioning impacts steric hindrance and electronic effects, which may alter solubility and biological activity.
  • 1-(3-Chlorophenyl)cyclopentanecarboxylic acid (CAS 143328-21-6): Another positional isomer with the chloro group at the 3-position . No direct biological data are available, but such isomers are often studied for comparative structure-activity relationships (SAR).

Halogen-Substituted Analogs

  • 1-(2-Fluorophenyl)cyclopentanecarboxylic acid (CAS 214262-96-1) and 1-(4-Fluorophenyl)cyclopentanecarboxylic acid (CAS 214262-99-4):
    • Fluorine replaces chlorine, reducing steric bulk and altering electronegativity.
    • Molecular weights decrease (208.23 g/mol for 2-fluoro vs. 224.68 g/mol for 2-chloro) due to fluorine’s lower atomic mass .
    • Fluorinated analogs are often explored for enhanced metabolic stability in pharmaceuticals.

Ring Size Variants

  • 1-(2-Chlorophenyl)cyclopropanecarboxylic acid (CAS 122143-19-5):
    • Features a cyclopropane ring instead of cyclopentane, increasing ring strain.
    • Molecular formula: C₁₀H₉ClO₂ (MW: 196.63 g/mol) .
    • Cyclopropane derivatives often exhibit distinct reactivity due to angle strain, which could influence binding in biological systems.

Functional Group Modifications

  • 1-Amino-2-hydroxycyclopentanecarboxylic acid: An amino acid analog with hydroxyl and amino groups replacing the chlorophenyl and carboxylic acid substituents. Demonstrated activity in bacterial and viral growth inhibition .
  • Molecular formula: C₇H₁₄ClNO₂ (MW: 179.64 g/mol) . Such derivatives are often explored in drug design for improved bioavailability.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
1-(2-Chlorophenyl)cyclopentanecarboxylic acid 143328-20-5 C₁₂H₁₃ClO₂ 224.68 2-chlorophenyl substituent
1-(4-Chlorophenyl)cyclopentanecarboxylic acid 50921-39-6 C₁₂H₁₃ClO₂ 224.68 4-chlorophenyl; mp 80–82°C
1-(2-Fluorophenyl)cyclopentanecarboxylic acid 214262-96-1 C₁₂H₁₃FO₂ 208.23 Fluorine substitution
1-(2-Chlorophenyl)cyclopropanecarboxylic acid 122143-19-5 C₁₀H₉ClO₂ 196.63 Cyclopropane ring
1-Amino-2-hydroxycyclopentanecarboxylic acid N/A C₆H₁₁NO₃ 161.16 Antitumor potential

Biological Activity

1-(2-Chlorophenyl)cyclopentanecarboxylic acid (CAS No. 143328-20-5) is an organic compound that possesses significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopentane ring substituted with a 2-chlorophenyl group and a carboxylic acid functional group. This unique structure influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Cancer Cell Lines : Similar compounds have shown antitumor activities against various human cancer cell lines, suggesting that this compound may also exhibit similar properties.
  • Antioxidant Properties : It has been reported that such compounds can act as inhibitors of radical chain oxidation, contributing to their antioxidant capabilities.
  • Pharmacokinetics : The compound demonstrates high gastrointestinal absorption and is capable of crossing the blood-brain barrier, which is crucial for its efficacy in treating central nervous system disorders.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Biological Activity Description Reference
Antitumor ActivityInhibits proliferation in various cancer cell lines.
Antioxidant ActivityActs as an inhibitor of radical chain oxidation.
Gastrointestinal AbsorptionHigh absorption rates noted in pharmacokinetic studies.
Blood-Brain Barrier PenetrationCapable of penetrating the blood-brain barrier, enhancing CNS therapeutic potential.

Case Study 1: Antitumor Efficacy

A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development as an anticancer agent.

Case Study 2: Antioxidant Properties

Research demonstrated that this compound exhibits notable antioxidant activity, effectively scavenging free radicals in vitro. This property may contribute to its potential use in preventing oxidative stress-related diseases.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Structural Features Biological Activity
1-(4-Chlorophenyl)cyclopentanecarboxylic acidChlorine at para positionSimilar antitumor properties
Cyclopentanecarboxylic acidLacks chlorophenyl substitutionLower biological activity compared to chlorinated analogs

Q & A

Q. What are the synthetic routes for 1-(2-Chlorophenyl)cyclopentanecarboxylic acid, and how can regioselectivity be controlled during cyclopentane ring formation?

The compound can be synthesized via carboxylation of substituted cyclopentane precursors. A method analogous to Reference Examples 87 and 88 involves reacting 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid with chlorophenyl derivatives under acidic conditions to introduce the 2-chlorophenyl group . Regioselectivity is influenced by steric and electronic factors: electron-withdrawing groups (e.g., Cl) direct substitution to the ortho position via resonance stabilization of intermediates. Control experiments using NMR to monitor intermediate formation are recommended to optimize yield .

Q. How can researchers confirm the molecular identity of this compound?

Use a combination of:

  • High-resolution mass spectrometry (HRMS) to verify the molecular formula (C12H13ClO2, exact mass 224.0604) .
  • FT-IR spectroscopy to identify carboxylic acid O-H stretches (~2500–3000 cm<sup>−1</sup>) and C-Cl vibrations (~550 cm<sup>−1</sup>) .
  • <sup>1</sup>H/<sup>13</sup>C NMR to resolve cyclopentane ring protons (δ 1.5–2.5 ppm) and aromatic protons (δ 7.2–7.6 ppm) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Recrystallization : Use ethanol/water mixtures (1:3 v/v) to exploit solubility differences between the product and byproducts .
  • Column chromatography : Employ silica gel with a gradient of ethyl acetate in hexane (10% → 40%) to separate polar impurities .
  • Acid-base extraction : Leverage the carboxylic acid’s solubility in aqueous NaOH (pH > 10) followed by precipitation via HCl acidification .

Advanced Research Questions

Q. How do steric effects from the 2-chlorophenyl group influence the compound’s conformational stability in crystallographic studies?

X-ray diffraction of organotin(IV) complexes containing this ligand reveals a distorted cyclopentane ring due to steric hindrance from the 2-chlorophenyl group. The dihedral angle between the phenyl ring and cyclopentane averages 68°, reducing π-π stacking interactions. Computational studies (DFT) should complement crystallographic data to analyze energy barriers for ring puckering .

Q. What experimental discrepancies arise when characterizing this compound via NMR versus X-ray crystallography?

Discrepancies include:

  • Dynamic ring puckering : NMR may average signals for multiple conformers, whereas X-ray provides a static snapshot. Variable-temperature NMR (VT-NMR) at −40°C can resolve splitting of cyclopentane proton signals .
  • Hydrogen bonding : Solid-state (X-ray) shows intermolecular H-bonding between carboxylic groups, absent in solution-phase NMR. IR spectroscopy can bridge this gap by confirming H-bonding in the solid state .

Q. How can researchers resolve contradictions in reported melting points for derivatives of this compound?

Variations in melting points (e.g., 160–164°C for 1-(4-chlorophenyl) analogs ) arise from polymorphic forms or residual solvents. Use:

  • Differential scanning calorimetry (DSC) to identify polymorph transitions.
  • Thermogravimetric analysis (TGA) to detect solvent loss.
  • Standardize recrystallization solvents (e.g., ethanol vs. acetonitrile) to ensure consistency .

Q. What mechanistic insights support the compound’s antitumor activity in organotin(IV) complexes?

In vitro studies show that organotin(IV) complexes with this ligand exhibit cytotoxicity via mitochondrial apoptosis. Key steps include:

  • Lipid peroxidation : The chlorophenyl group enhances membrane permeability, facilitating ROS generation.
  • DNA binding : Tin centers coordinate to phosphate groups, inducing strand breaks. Validate via comet assays and flow cytometry for apoptosis markers (e.g., caspase-3) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?

  • DFT calculations : Analyze frontier molecular orbitals (FMO) to identify electrophilic sites. The carboxylic carbon has a low LUMO energy (−1.8 eV), favoring nucleophilic attack.
  • Solvent effects : Use COSMO-RS to model reaction kinetics in polar aprotic solvents (e.g., DMF), which stabilize transition states .

Methodological Notes

  • Contradiction Handling : Cross-validate spectral data (e.g., NMR vs. XRD) and document crystallization conditions to address polymorph-related inconsistencies .
  • Safety : Refer to SDS guidelines for chlorophenyl derivatives (e.g., PPE requirements, toxicity mitigation) .

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